molecular formula C6H6N2O3 B1356298 4-Amino-6-hydroxynicotinic acid CAS No. 85145-48-8

4-Amino-6-hydroxynicotinic acid

Cat. No. B1356298
CAS RN: 85145-48-8
M. Wt: 154.12 g/mol
InChI Key: IBGMXBPYONRWJW-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxynicotinic acid is a compound that contains a total of 17 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group . It is distributed by specialist distributors serving life science .


Synthesis Analysis

The synthesis methods of 4-Amino-6-hydroxynicotinic acid mainly include chemical synthesis and biosynthesis . For example, one method involves enzymatic hydroxylation in the presence of microorganisms of the genus Pseudomonas or Achromobacter . Analytical methods for amino acids have developed rapidly but have not been fully explored .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-hydroxynicotinic acid can be analyzed using various methods, including thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .


Chemical Reactions Analysis

The chemical reactions of 4-Amino-6-hydroxynicotinic acid can be analyzed using fluorescence reaction and other analytical methods .


Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-6-hydroxynicotinic acid, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Enzymatic Synthesis and Chemical Synthesis Precursors

4-Amino-6-hydroxynicotinic acid has been studied as an intermediate in various biochemical processes. Nakano et al. (1999) described the use of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens for the synthesis of 2,5-dihydroxypyridine, a precursor in the chemical synthesis of 5-aminolevulinic acid, used as a plant growth hormone and in cancer therapy (Nakano et al., 1999). This highlights the role of 4-amino-6-hydroxynicotinic acid in the biotechnological production of medically relevant compounds.

Structural Studies and Spectroscopy

The structure of deprotonated 6-hydroxynicotinic acid was determined using infrared multiple-photon dissociation spectroscopy by van Stipdonk et al. (2014), providing insights into the gas-phase structure of this compound, which is relevant for its role in various chemical and industrial processes (van Stipdonk et al., 2014).

Biotechnological Production

Mizon (1995) described a process for producing 6-hydroxynicotinic acid from nicotinic acid using enzymatic hydroxylation with microorganisms. This method is important for the large-scale production of 6-hydroxynicotinic acid, which can be used as a building block in various chemical syntheses (Mizon, 1995).

Microbial Degradation and Metabolism

Shettigar et al. (2012) studied a bacterium from the Bradyrhizobiaceae family that converts 6-chloronicotinic acid to 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway. This research contributes to our understanding of microbial degradation pathways and their potential applications in bioremediation and bioconversion (Shettigar et al., 2012).

Tautomeric Polymorphism

Long et al. (2016) investigated the tautomeric polymorphism of 4-hydroxynicotinic acid, discovering its existence in multiple solid-state forms. This research is significant for the understanding of the physical properties of this compound, which can impact its use in pharmaceutical and chemical industries (Long et al., 2016).

Safety and Hazards

The safety data sheet for amino acid mixtures, which may include 4-Amino-6-hydroxynicotinic acid, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Future Directions

Future research on 4-Amino-6-hydroxynicotinic acid could focus on enhancing its synthesis and strengthening clinical studies of its potential applications . The pH-dependent crystallization of hydroxynicotinic acids, including 4-Amino-6-hydroxynicotinic acid, in aqueous media has been investigated, demonstrating the relevance of pH control during crystallization processes .

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that possesses the capability to convert nicotinic acid into 6-hydroxynicotinic acid . This enzyme is primarily produced by certain strains of bacteria .

Mode of Action

The interaction of 4-Amino-6-hydroxynicotinic acid with its target, nicotinic acid dehydrogenase, results in the conversion of nicotinic acid into 6-hydroxynicotinic acid . This conversion is a significant step in the biochemical pathway involving this compound .

Biochemical Pathways

The catabolic sequence, known as the maleamic acid pathway , involves the conversion of nicotinic acid to 6-hydroxynicotinic acid, which is then further metabolized to 2,5-dihydroxypyridine, maleamic acid, maleic acid, and finally to fumaric acid . This pathway plays a crucial role in the metabolism of nicotinic acid .

Pharmacokinetics

It’s known that the production of 6-hydroxynicotinic acid is primarily performed by certain bacterial strains . After process optimization, these strains can produce 6-hydroxynicotinic acid at a high yield, meeting the requirements for industrial production .

Result of Action

The result of the action of 4-Amino-6-hydroxynicotinic acid is the production of 6-hydroxynicotinic acid, a compound of significant research value as a pharmaceutical intermediate . This compound plays a vital role in synthesizing pyridylmethyl amine insecticides like imidacloprid, known for its high efficiency, broad application range, and low toxicity . In the field of medicine development, utilizing 6-hydroxynicotinic acid as the reaction substrate enables the creation of 5,6-dichloronicotinic acid, which facilitates lipase breakdown .

Action Environment

The action of 4-Amino-6-hydroxynicotinic acid is influenced by the environment in which the bacterial strains producing nicotinic acid dehydrogenase are cultivated . The efficiency of the production of 6-hydroxynicotinic acid can be enhanced through process optimization, which involves adjusting environmental factors such as temperature, pH, and nutrient availability .

properties

IUPAC Name

4-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGMXBPYONRWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574749
Record name 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-hydroxynicotinic acid

CAS RN

85145-48-8
Record name 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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